1-(2-(3-Fluorophenoxy)phenyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H17FN2O |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
1-[2-(3-fluorophenoxy)phenyl]piperazine |
InChI |
InChI=1S/C16H17FN2O/c17-13-4-3-5-14(12-13)20-16-7-2-1-6-15(16)19-10-8-18-9-11-19/h1-7,12,18H,8-11H2 |
InChI Key |
ZTEDPRVVBLHAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2OC3=CC(=CC=C3)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 1 2 3 Fluorophenoxy Phenyl Piperazine and Analogues
General Approaches for Piperazine (B1678402) Derivative Synthesis
The piperazine ring is a common scaffold in many biologically active compounds. mdpi.com Its synthesis and functionalization are well-established areas of organic chemistry, with a range of methods available to introduce various substituents.
Exploration of Classical and Modern Synthetic Protocols for Piperazine and Its Derivatives
The synthesis of piperazine and its derivatives can be achieved through several classical and modern routes. Traditional methods often involve the cyclization of appropriate linear diamine precursors. mdpi.com For instance, the reaction of diethanolamine (B148213) with 2,3-dichloroaniline (B127971) has been used to prepare 1-(2,3-dichlorophenyl)piperazine. mdpi.com Another classical approach is the reaction of an α-halophenyl acetic acid ester with ethylenediamine (B42938) to form a 2-keto-3-phenylpiperazine intermediate, which can be further modified. google.com
Modern synthetic strategies offer more efficient and versatile routes. Solid-phase synthesis has emerged as a powerful tool for generating libraries of arylpiperazine derivatives. nih.govacs.org This technique allows for the systematic variation of substituents to explore structure-activity relationships. Catalytic reductive cyclization of dioximes represents another innovative approach to construct the piperazine ring. mdpi.com Furthermore, methods like the aza-Michael reaction followed by intramolecular cyclization provide access to substituted piperazines. nih.gov
The functionalization of the piperazine ring itself is also a key aspect. Direct C-H functionalization of the piperazine ring remains challenging, though progress has been made. mdpi.com More commonly, substituents are introduced on the nitrogen atoms. N-alkylation using alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides are widely used methods to introduce alkyl groups onto the piperazine nitrogens. nih.gov
Strategies for Introduction of Substituents to Modulate Pharmacological Characteristics
The pharmacological profile of arylpiperazine derivatives can be finely tuned by introducing various substituents on both the aryl ring and the piperazine moiety. nih.gov These modifications influence the compound's affinity and selectivity for different receptors.
For instance, the introduction of a trifluoromethyl group at the meta position of the phenyl ring is a common strategy, as seen in compounds like flibanserin. nih.gov The nature of the linker between the piperazine ring and another aromatic system also plays a crucial role in determining the pharmacological activity. koreascience.kr
Solid-phase synthesis is particularly advantageous for creating diverse libraries of compounds with different substituents, facilitating the rapid exploration of their biological activities. nih.govacs.org This approach allows for the coupling of various carboxylic acids to a piperazine scaffold attached to a solid support, leading to a wide range of N-acyl derivatives. nih.gov
Synthesis of Phenoxyphenyl Moiety Incorporating Piperazine
The phenoxyphenylpiperazine scaffold is a key structural feature in many pharmacologically active molecules. Its synthesis requires the formation of an ether linkage and the subsequent or prior incorporation of the piperazine ring.
Methods for Constructing the Phenoxy Linkage (e.g., Copper-catalyzed Ullmann-like Ether Synthesis)
The formation of the diaryl ether bond in the phenoxyphenyl moiety is a critical step. The copper-catalyzed Ullmann condensation is a classical and widely used method for this transformation. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.orgresearchgate.net Traditional Ullmann reactions often required harsh conditions, but significant advancements have been made, including the use of soluble copper catalysts with ligands such as diamines and acetylacetonates, which allow for milder reaction conditions. wikipedia.org
The mechanism of the Ullmann ether synthesis is thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org The reactivity of the aryl halide follows the order I > Br > Cl. researchgate.net The presence of electron-withdrawing groups on the aryl halide can facilitate the reaction. wikipedia.org
| Reaction Type | Key Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Ullmann Condensation | Aryl Halide, Phenol, Copper Catalyst | High temperatures, polar solvents (e.g., DMF, NMP) | wikipedia.orgorganic-chemistry.org |
| Modified Ullmann Reaction | Aryl Halide, Phenol, Soluble Copper Catalyst with Ligands | Milder temperatures | wikipedia.org |
Techniques for Incorporating the Piperazine Ring System
The piperazine ring can be introduced either before or after the formation of the phenoxy linkage. In one common strategy, a pre-formed phenoxyphenyl derivative containing a suitable leaving group (e.g., a halogen) is reacted with piperazine or a substituted piperazine. This nucleophilic aromatic substitution (SNA_r) reaction is a straightforward method for attaching the piperazine moiety.
Alternatively, the piperazine ring can be built onto a phenoxyphenyl precursor. For instance, a phenoxyphenyl aniline (B41778) derivative can be reacted with bis(2-chloroethyl)amine (B1207034) to construct the piperazine ring. mdpi.com
Microwave-assisted synthesis has also been employed to facilitate the coupling of piperazine derivatives with other fragments, often leading to improved yields and shorter reaction times.
Targeted Synthesis of 1-(2-(3-Fluorophenoxy)phenyl)piperazine
The specific synthesis of this compound involves the strategic combination of the methods described above. A plausible synthetic route would involve the Ullmann condensation of 2-bromofluorobenzene with 3-fluorophenol (B1196323) to generate 1-bromo-2-(3-fluorophenoxy)benzene (B2566413). This intermediate would then undergo a nucleophilic substitution reaction with piperazine, often catalyzed by a palladium or copper catalyst, to yield the final product.
Another approach could involve the reaction of 2-(3-fluorophenoxy)aniline (B1368062) with bis(2-chloroethyl)amine to construct the piperazine ring directly onto the phenoxyphenyl scaffold. The starting 2-(3-fluorophenoxy)aniline can be prepared via an Ullmann condensation between 2-amino-phenol and 1-bromo-3-fluorobenzene.
Design of Synthetic Routes for Fluorine Incorporation on the Phenoxy Ring
Ullmann Condensation: This classical method involves the copper-catalyzed reaction of a phenol with an aryl halide. mdpi.com For the synthesis of this compound, this would typically involve the reaction of 3-fluorophenol with a suitable 2-halophenylpiperazine derivative. The reactivity of the aryl halide is a key factor, with iodides and bromides being more reactive than chlorides. The reaction is usually carried out at elevated temperatures in the presence of a base, such as potassium carbonate or cesium carbonate.
Buchwald-Hartwig C-O Coupling: A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. This method offers greater functional group tolerance and generally proceeds under less harsh conditions than the Ullmann condensation. The reaction couples a phenol with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of fluorinated phenoxyphenylpiperazines, a key intermediate would be a fluorinated phenol which is then coupled with a protected or unprotected 2-halophenylpiperazine.
Another important synthetic consideration is the formation of the C-N bond between the piperazine moiety and the phenyl ring. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation. googleapis.comgoogle.com This palladium-catalyzed cross-coupling reaction can be used to couple an aryl halide or triflate with piperazine or a protected piperazine derivative. googleapis.com In the context of synthesizing this compound, a plausible route would involve the coupling of a pre-formed 2-(3-fluorophenoxy)aryl halide with piperazine.
The strategic placement of the fluorine atom is dictated by the choice of the starting fluorinated phenol. For instance, to obtain the 3-fluoro substituent as in the target molecule, 3-fluorophenol would be the key starting material. The synthesis of various other fluorinated analogues would similarly rely on the corresponding fluorinated phenol precursors.
Detailed Synthetic Procedures for this compound and Related Fluorinated Phenoxyphenylpiperazines
One potential synthetic route is outlined below:
Route 1: Diaryl Ether Formation followed by Buchwald-Hartwig Amination
Step 1: Synthesis of 1-bromo-2-(3-fluorophenoxy)benzene. In a typical Ullmann-type reaction, 2-bromophenol (B46759) would be reacted with 3-fluoro-1-iodobenzene in the presence of a copper catalyst, such as copper(I) iodide, and a base like potassium carbonate in a high-boiling solvent like dimethylformamide (DMF) or pyridine (B92270) at elevated temperatures. Alternatively, a palladium-catalyzed Buchwald-Hartwig C-O coupling could be employed.
Step 2: Synthesis of this compound. The resulting 1-bromo-2-(3-fluorophenoxy)benzene would then be subjected to a Buchwald-Hartwig amination reaction with piperazine. googleapis.com This would involve reacting the aryl bromide with an excess of piperazine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide) in an inert solvent such as toluene (B28343) or dioxane.
Route 2: Buchwald-Hartwig Amination followed by Diaryl Ether Formation
Step 1: Synthesis of 1-(2-bromophenyl)piperazine (B87059). This intermediate can be synthesized via the Buchwald-Hartwig amination of 1,2-dibromobenzene (B107964) with piperazine. Careful control of stoichiometry is necessary to favor mono-arylation.
Step 2: Synthesis of this compound. The 1-(2-bromophenyl)piperazine would then be coupled with 3-fluorophenol using either an Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction as described previously.
The synthesis of other related fluorinated phenoxyphenylpiperazines would follow similar synthetic logic, substituting the appropriate fluorinated phenol or fluorinated aryl halide in the reaction sequence. For example, the synthesis of a 4-fluorophenoxy analogue would utilize 4-fluorophenol (B42351) as a starting material.
Analytical Techniques for Structural Elucidation of Synthesized Compounds (e.g., NMR, Mass Spectrometry)
The structural confirmation of this compound and its analogues relies on a combination of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule and their chemical environment. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings and the methylene (B1212753) protons of the piperazine ring. The coupling patterns and integration of these signals would be crucial for confirming the substitution pattern. The protons on the phenyl ring bearing the fluorine atom would exhibit additional splitting due to coupling with the ¹⁹F nucleus.
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of the target compound would show distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern, and the carbons directly bonded to the fluorine and oxygen atoms would have characteristic chemical shifts.
¹⁹F NMR (Fluorine-19 NMR): This is a highly specific technique for fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a signal corresponding to the fluorine atom on the phenoxy ring, and its chemical shift would confirm the electronic environment of the fluorine atom.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns.
Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to determine the molecular weight of the compound by observing the protonated molecule [M+H]⁺. For this compound (C₁₆H₁₇FN₂O), the expected exact mass of the protonated molecule would be approximately 285.1398 g/mol .
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule with high confidence.
The combination of these analytical techniques provides unambiguous evidence for the structure and purity of the synthesized this compound and its fluorinated analogues.
Preclinical Pharmacological Investigations and Mechanism of Action
Receptor Binding and Functional Assays
The characterization of a novel compound's interaction with various receptors is a critical step in understanding its potential pharmacological effects. This involves determining its binding affinity (often expressed as Kᵢ, the inhibition constant) for a range of targets and assessing its functional activity as an agonist, antagonist, or inverse agonist.
Investigation of Serotonin (B10506) Receptor Affinities (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇)
Arylpiperazine derivatives are widely recognized for their significant interactions with serotonin (5-HT) receptors, which are implicated in the regulation of mood, cognition, and sleep. Research into analogous compounds suggests that molecules with this structural motif often exhibit high affinity for various 5-HT receptor subtypes. For instance, studies on structurally similar arylpiperazines have demonstrated potent binding to 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptors. Specifically, the introduction of different substituents on the phenyl ring can modulate the affinity and selectivity for these serotonin receptor subtypes. For example, the compound 1-[2-(4-Methoxyphenyl)phenyl]piperazine, an analog of the title compound, showed a high binding affinity for human recombinant 5-HT₇ receptors with a Kᵢ value of 2.6 nM, while its affinity for the 5-HT₁ₐ receptor was significantly lower at 476 nM.
Table 1: Serotonin Receptor Binding Affinities of an Analogous Compound
| Compound | Receptor | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT₇ | 2.6 |
Note: Data presented is for a structurally related analog, as specific data for 1-(2-(3-Fluorophenoxy)phenyl)piperazine is not available.
Assessment of Dopamine (B1211576) Receptor Interactions (e.g., D₁, D₂, D₃, D₄)
The dopaminergic system is a key target for drugs treating psychosis, movement disorders, and addiction. Many arylpiperazine compounds also interact with dopamine receptors. Studies on N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs revealed high affinity for the D₃ receptor (Kᵢ values ranging from 0.3 to 0.9 nM) and lower affinity for the D₂ receptor (Kᵢ values from 40 to 53 nM). These compounds generally exhibit selectivity for the D₃ over the D₂ subtype. The development of selective D₄ receptor antagonists has also been a focus, with some novel 4,4-difluoropiperidine (B1302736) ethers showing exceptional binding affinity (Kᵢ = 0.3 nM) and over 2000-fold selectivity over other dopamine receptor subtypes (D₁, D₂, D₃, and D₅).
Analysis of Other Neurotransmitter System Targets (e.g., Norepinephrine (B1679862) Transporter, Dopamine Transporter, Histamine (B1213489) H₁, Sigma Receptors)
To establish a comprehensive pharmacological profile, the interaction of this compound with other key neurotransmitter systems is evaluated.
Norepinephrine and Dopamine Transporters (NET and DAT): Arylpiperazine analogs have been investigated for their ability to inhibit monoamine transporters. Dual inhibitors of the dopamine transporter (DAT) and sigma-1 receptors have been designed as potential treatments for cocaine abuse. Some analogs show high affinity for DAT (Kᵢ = 8.5 nM) with significant selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET).
Histamine H₁ Receptors: The histamine H₃ receptor, highly expressed in the central nervous system, is a target for various neurological disorders. While the focus has often been on H₃, cross-reactivity with other histamine receptor subtypes is a common consideration in drug development.
Sigma Receptors: Sigma receptors (σ₁ and σ₂) are unique protein targets involved in various cellular functions and are implicated in neuropsychiatric conditions. Dual-acting ligands that target both histamine H₃ and sigma-1 receptors have been developed. The piperazine (B1678402) or piperidine (B6355638) core is a critical structural feature for determining affinity and selectivity for sigma-1 receptors.
Exploration of Endocannabinoid System Modulators (e.g., Cannabinoid Receptors CB₁/CB₂, Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL))
The endocannabinoid system, comprising cannabinoid receptors (CB₁ and CB₂) and metabolic enzymes (FAAH and MAGL), plays a crucial role in regulating pain, mood, and memory. The primary endogenous ligands for these receptors are anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). Pharmacological modulation of this system can be achieved through direct receptor agonists/antagonists or by inhibiting the enzymes responsible for endocannabinoid degradation, namely FAAH and MAGL. While many classes of compounds have been explored as modulators of this system, specific data on the interaction of this compound with CB₁, CB₂, FAAH, or MAGL is not currently available in the scientific literature.
Evaluation of Interactions with Benzodiazepine (B76468) Receptors and Ion Channels (e.g., T-type Calcium Channels)
A series of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, which share a common fluorophenoxy-phenyl moiety with the title compound, have been synthesized and screened for anticonvulsant activity. The anticonvulsant effects of some of these oxadiazole derivatives appear to be mediated, at least in part, by interactions with benzodiazepine receptors. This suggests that the 2-(fluorophenoxy)phenyl structural component may contribute to activity at this receptor site, although direct binding data for this compound is needed for confirmation.
Enzyme Inhibition Studies
Beyond receptor-mediated actions, the potential for a compound to inhibit key enzymes is an important aspect of its pharmacological profile. For instance, the inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase is relevant for various therapeutic areas. Recent studies on novel benzene (B151609) sulfonamide-piperazine hybrid compounds have demonstrated their potential as inhibitors of these enzymes. However, specific enzyme inhibition data for this compound has not been reported in the available literature.
Inhibition of Monoamine Oxidase (MAO) Enzymes
While direct studies on this compound's effect on MAO are not extensively detailed in the provided results, the broader class of piperazine derivatives has been a focus of MAO inhibitor research. For instance, various biphenylpiperazine and diphenylpiperazine hybrids have been synthesized and evaluated for their inhibitory activity against human monoamine oxidases (hMAOs). bohrium.com These studies often involve fluorometric methods to determine the in vitro inhibitory potential against both MAO-A and MAO-B isoforms. bohrium.com The therapeutic interest in MAO inhibitors stems from their role in managing neurological and psychological disorders by preventing the breakdown of monoamine neurotransmitters. bohrium.com The design of new piperazine-containing compounds often includes molecular modeling studies to understand the binding interactions with the active site of MAO enzymes. bohrium.com
Inhibition of Glycoside Hydrolases (e.g., Alpha-Amylase)
There is no specific information available in the provided search results regarding the inhibition of glycoside hydrolases, such as alpha-amylase, by this compound. However, the broader class of piperazine derivatives has been investigated for its inhibitory effects on various enzymes. For example, piperazine derivatives have been studied as inhibitors of fatty acid amide hydrolase (FAAH). lookchem.comresearchgate.net
Cellular and Biochemical Mechanism of Action Studies
The cellular and biochemical effects of this compound and related compounds have been investigated in various disease models, revealing their potential to modulate key cellular processes.
Analysis of Ligand-Target Engagement and Downstream Signaling Pathways
The piperazine moiety is a common scaffold in compounds designed to interact with various receptors and transporters. Derivatives of 1-phenylpiperazine (B188723) are known to bind to adrenergic and serotonin receptors. nih.govnih.gov For example, some phenylpiperazine derivatives have been shown to have a high affinity for serotonin (5-HT) transporters (SERT) and various 5-HT receptor subtypes, such as 5-HT1A, 5-HT1B, 5-HT3A, and 5-HT7. nih.gov The interaction of these compounds with their targets can lead to the modulation of downstream signaling pathways. For instance, a piperazine derivative designated as PCC has been shown to suppress the translocation of NF-κB in liver cancer cells. nih.gov This inhibitory effect on a key signaling pathway highlights the potential of such compounds to influence cellular responses. nih.gov Furthermore, studies on other piperazine derivatives have demonstrated their ability to inhibit topoisomerase II, a critical enzyme in DNA replication and repair, and to interact with the minor groove of DNA. nih.gov
Investigation of Cellular Effects (e.g., Microtubule Assembly Inhibition, Cell Cycle Arrest, Apoptosis Induction in Disease Models)
Piperazine derivatives have demonstrated significant effects on cell proliferation and survival in cancer models. Some novel acetals of andrographolide (B1667393) containing a phenyl-pyrazole moiety have been shown to induce S phase cell cycle arrest and apoptosis in breast cancer cells. mdpi.comnih.gov Another piperazine derivative, PCC, has been found to induce both intrinsic and extrinsic apoptotic pathways in liver cancer cells, an effect associated with the activation of caspases 3/7, 8, and 9. nih.gov This compound also caused cell cycle arrest at the G1 phase. nih.gov The cytotoxic potential of benzhydryl piperazine derivatives has been evaluated against various cancer cell lines, with some compounds showing significant efficacy. jneonatalsurg.com
Table 1: Cellular Effects of Piperazine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Cellular Effect | Reference |
| Phenyl-pyrazole acetal (B89532) of andrographolide | MDA-MB-231 (Breast Cancer) | S phase cell cycle arrest, Apoptosis induction | mdpi.comnih.gov |
| PCC | SNU-475, SNU-423 (Liver Cancer) | G1 phase cell cycle arrest, Apoptosis induction (intrinsic and extrinsic pathways) | nih.gov |
| Benzhydryl piperazine derivatives | MIAPaCa-2 (Pancreatic), HCT-116 (Colon), A-549 (Lung) | Cytotoxicity | jneonatalsurg.com |
Evaluation of Neuroprotective and Antioxidant Properties
The antioxidant potential of piperazine derivatives has been a subject of investigation. Studies on 1-(phenoxyethyl)-piperazine derivatives have shown that certain substitutions on the phenoxy ring can enhance antioxidant properties. ptfarm.plnih.govresearchgate.net For instance, derivatives with methyl groups have been found to increase superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity (TAC). ptfarm.plnih.gov The ferric reducing ability of plasma (FRAP) assay is a common method used to assess the total antioxidant capacity of these compounds. ptfarm.plnih.govresearchgate.net The antioxidant activity of piperazine derivatives is often attributed to their ability to scavenge free radicals. researchgate.net
Table 2: Antioxidant Activity of 1-(Phenoxyethyl)-piperazine Derivatives
| Derivative | Effect on SOD Activity | Effect on Total Antioxidant Capacity (TAC) | Reference |
| 1-[(4-methyl)-phenoxyethyl]-piperazine | Increased | Increased | ptfarm.plnih.gov |
| 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | Increased | Increased | ptfarm.plnih.gov |
Assessment of Anti-inflammatory Pathways
Several piperazine derivatives have been evaluated for their anti-inflammatory effects. These compounds have been shown to modulate key inflammatory mediators. For example, certain benzhydrylpiperazine-based compounds act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), leading to a reduction in the production of prostaglandin (B15479496) E2 (PGE2) and pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). rsc.org Conversely, these compounds can increase the levels of the anti-inflammatory cytokine IL-10. rsc.org Other pyrazole-containing piperazine derivatives have also been shown to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov The anti-inflammatory activity of these compounds is often assessed in animal models of inflammation, such as carrageenan-induced paw edema. researchgate.netnih.gov
Structure Activity Relationship Sar Studies
General Principles of SAR in Piperazine (B1678402) Derivatives
The piperazine ring is a privileged scaffold in drug discovery, renowned for its ability to be readily modified to fine-tune pharmacological activity. nih.govnih.gov Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts a unique combination of properties.
The optimization of piperazine derivatives is a key focus in drug development. By systematically modifying the substituents on the piperazine core, medicinal chemists can enhance potency and selectivity for a desired biological target. Strategies often involve altering the electronic and steric properties of the substituents to improve interactions with the target's binding site. For instance, the introduction of different functional groups can modulate lipophilicity, which in turn affects cell membrane permeability and target engagement. The goal is to achieve an optimal balance of these properties to maximize therapeutic efficacy while minimizing off-target effects.
Specific SAR of the Fluorophenoxy Moiety
The fluorophenoxy group is a critical component of 1-(2-(3-Fluorophenoxy)phenyl)piperazine, significantly influencing its interaction with biological targets. The position of the fluorine atom on the phenoxy ring is a key determinant of the compound's binding affinity and selectivity.
While direct comparative studies on the 2-, 3-, and 4-fluorophenoxy regioisomers of 1-(2-(phenoxy)phenyl)piperazine are not extensively available in the public domain, the principles of medicinal chemistry allow for well-founded postulations. The position of the fluorine atom—ortho, meta, or para—alters the electronic distribution and steric profile of the phenoxy ring, which can have a profound impact on receptor binding.
Generally, a fluorine atom at the para position can have a different electronic influence compared to the ortho or meta positions due to resonance effects. The meta position, as seen in the titular compound, is primarily influenced by the inductive electron-withdrawing effect of fluorine. The ortho position can introduce steric hindrance and may also participate in intramolecular interactions. The optimal position for fluorine substitution is highly dependent on the specific topology and amino acid composition of the target's binding pocket.
| Fluorine Position | Potential Influence on Binding | Key Physicochemical Effects |
|---|---|---|
| 2- (ortho) | May introduce steric hindrance, potentially leading to altered binding orientation or reduced affinity. Can also engage in specific interactions with nearby receptor residues. | Strong inductive effect, potential for intramolecular hydrogen bonding. |
| 3- (meta) | Primarily exerts an electronic effect, modifying the charge distribution of the phenoxy ring and influencing electrostatic interactions with the target. | Strong inductive electron-withdrawing effect. |
| 4- (para) | Can influence binding through both inductive and resonance effects, potentially impacting π-π stacking interactions. | Inductive and resonance effects, can alter the pKa of the phenoxy group. |
The introduction of a fluorine atom into the phenoxy ring has significant consequences for the molecule's electronic and steric properties. Fluorine is the most electronegative element, and its strong electron-withdrawing nature can polarize the C-F bond, creating a localized dipole moment. This can lead to favorable electrostatic interactions with polar residues in a receptor's binding site.
Contribution of the Phenylpiperazine Core
Role of Substitutions on the Phenyl Ring Attached to Piperazine
The nature and position of substituents on the phenyl ring attached to the piperazine moiety play a pivotal role in modulating the potency and selectivity of these compounds. Research into a series of phenylpiperazine derivatives has demonstrated that different electron-donating and electron-withdrawing groups significantly influence their biological activity. mdpi.com
For instance, in the context of anticancer activity, the introduction of multiple chlorine atoms on the phenyl ring has been shown to be advantageous. mdpi.com Specifically, compounds bearing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent exhibited the highest cytotoxicity against breast adenocarcinoma cell lines, even surpassing the efficacy of the standard drug doxorubicin. mdpi.com This suggests a clear preference for dichlorinated phenyl rings for this particular activity. mdpi.com
In a different therapeutic area, such as antimycobacterial agents, the substitution pattern also dictates efficacy. The presence of a 3-trifluoromethyl (3-CF3) group on a phenylcarbamoyloxy fragment significantly enhanced the in vitro activity against certain mycobacteria when compared to derivatives with alkoxy groups like methoxy (B1213986) or ethoxy. mdpi.com This highlights the importance of strongly electron-withdrawing groups for this specific biological target.
Furthermore, studies on dual inhibitors of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake have provided a comparative analysis of different substituents. While the parent compound with a 2-chlorophenyl substituent showed a certain potency, replacing it with a fluoro substituent was clearly preferred at the 3-position of the phenyl ring for activity against the NA transporter. lookchem.com In contrast, alterations such as replacing the phenyl ring with heterocycles or adding further substitutions generally led to a decrease in potency against both 5-HT and NA transporters. lookchem.com
Table 1: Effect of Phenyl Ring Substitutions on Cytotoxic Activity
| Compound ID | Phenylpiperazine Substituent | Relative Cytotoxicity |
| BS130 | 1-(3,4-dichlorophenyl)piperazine | High |
| BS230 | 1-(3,4-dichlorophenyl)piperazine | High |
| Series A | 4-fluorophenylpiperazine | Moderate |
| Series B | 3-trifluoromethylphenylpiperazine | Moderate-High |
This table illustrates how different substituents on the phenyl ring of phenylpiperazine derivatives influence their cytotoxic effects, with dichlorinated compounds showing the highest activity. mdpi.com
Effect of Piperazine Ring Substituents on Pharmacological Profile
Modifications to the piperazine ring itself are a key strategy in the optimization of lead compounds. The piperazine moiety is often utilized as a scaffold to correctly orient pharmacophoric groups for optimal interaction with biological targets. nih.govmdpi.com Its two nitrogen atoms can be protonated under physiological pH, influencing the molecule's physicochemical properties such as lipophilicity and membrane penetration. mdpi.com
In the development of anti-influenza A virus agents based on the JNJ4796 scaffold, the structure-activity relationship of the piperazine ring (referred to as the C ring) was systematically explored. nih.gov These modifications aimed to improve antiviral activity, pharmacokinetic profiles, and reduce off-target effects like hERG inhibition. nih.gov One identified compound from this research, (R)-2c, demonstrated potent in vitro activity against both standard and oseltamivir-resistant influenza strains, along with low cytotoxicity and favorable oral pharmacokinetic properties. nih.gov
The versatility of the piperazine ring allows for a wide range of substituents, from simple alkyl groups to more complex aromatic and heteroaromatic systems. uky.edu For example, in a series of N-substituted piperazines designed as amine reuptake inhibitors, replacing the piperazine ring with homopiperazine (B121016) (a seven-membered ring) was investigated to understand the spatial requirements of the pharmacophore. lookchem.com Such modifications directly impact the conformational flexibility and the relative positioning of the terminal aromatic groups. lookchem.com
The introduction of substituents on the carbon atoms of the piperazine ring, creating chiral centers, can also lead to enantiomers with distinct pharmacological activities. nih.gov This was observed in a series of analgesic compounds where the S-(+) enantiomers were significantly more potent than their R-(-) counterparts. nih.gov
Table 2: Pharmacological Profile of a Modified Piperazine Ring Analog
| Compound | Target | IC50 | Cytotoxicity (CC50) | hERG Inhibition (at 10 µM) |
| (R)-2c | IAV H1N1 | 0.03-0.06 µM | > 200 µM | 13.2% |
This table summarizes the favorable pharmacological profile of compound (R)-2c, an analog with a modified piperazine ring, highlighting its potent anti-influenza activity and good safety profile. nih.gov
Conformational Aspects and Conformational Restriction in SAR
Analysis of Flexible Linkers and Their Influence on Target Interaction
In the design of novel dopaminergic ligands, for instance, replacing a flexible alkyl spacer with a more rigid interphenylene spacer was proposed. mdpi.com This strategy of conformational restriction aimed to lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity for D2 and D3 receptors. mdpi.com The introduction of such rigid linkers can reduce the entropic penalty upon binding to the receptor.
Conversely, extending the piperazine ring to a homopiperazine ring, as explored in a series of amine reuptake inhibitors, alters the flexibility and the distance between the terminal aromatic rings. lookchem.com This modification directly probes the spatial requirements of the binding site. lookchem.com The results of such changes, which often lead to a loss of potency, underscore the precise conformational and distance parameters required for optimal receptor engagement. lookchem.com
Rigidity of the Piperazine Ring and its Impact on SAR
Efforts to modulate the rigidity and conformation of the piperazine and its attached groups have been a focus of SAR studies. For example, introducing ortho substituents on the phenyl ring attached to the piperazine can create steric hindrance that affects the coplanarity between the two rings. mdpi.com This can force the molecule into a specific rotational conformation, which may be more or less favorable for binding, thereby influencing the pharmacological profile. mdpi.com
Computational Chemistry and Molecular Modeling
Quantum Mechanical and Electronic Structure Calculations
Optimization of Molecular Geometry and Electronic Properties (e.g., using DFT)
No specific studies utilizing Density Functional Theory (DFT) or other quantum mechanical methods to optimize the molecular geometry, calculate electronic properties (such as electrostatic potential maps, frontier molecular orbitals), or determine the preferred conformation of 1-(2-(3-Fluorophenoxy)phenyl)piperazine have been found in the reviewed literature.
Prediction of Reactivity and Pharmacophore Features
There is no available research detailing the prediction of chemical reactivity (e.g., sites susceptible to nucleophilic or electrophilic attack) or the identification of key pharmacophore features of this compound based on its electronic structure. While general pharmacophore models exist for broader classes of piperazine-containing compounds, specific models derived from calculations on this exact molecule are not documented.
Molecular Docking Simulations
Prediction of Binding Modes and Affinity to Specific Receptors and Enzymes
No molecular docking studies predicting the binding orientation, conformation, and affinity of this compound with any specific biological targets, such as G-protein coupled receptors, ion channels, or enzymes, have been published.
Identification of Key Amino Acid Residues Involved in Ligand-Target Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts, Cation-π Stacking)
As no docking studies have been reported, there is consequently no information identifying key amino acid residues that might interact with this compound within a protein binding site. The potential for hydrogen bonding via the piperazine (B1678402) nitrogen, or hydrophobic and π-stacking interactions involving its aromatic rings, remains purely hypothetical without specific simulation data.
Molecular Dynamics (MD) Simulations
The scientific literature lacks any reports of molecular dynamics simulations being performed for this compound. Such studies would be crucial for understanding the dynamic behavior of the ligand when bound to a receptor, assessing the stability of its binding pose over time, and evaluating conformational changes in both the ligand and its target protein. Without these simulations, insights into the stability and dynamics of any potential ligand-receptor complex are unavailable.
Investigation of Ligand-Protein Complex Stability and Conformational Changes Over Time
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a ligand like this compound, MD simulations can provide deep insights into the stability of its complex with a target protein. By simulating the solvated ligand-protein system, researchers can observe the dynamic behavior of the complex, assessing its stability through metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will typically show minimal fluctuations in RMSD over the course of the simulation.
Analysis of Dynamic Binding Pockets and Water Molecules in Binding
The binding site of a protein is not a static entity but a dynamic pocket that can change shape. MD simulations allow for the analysis of these dynamic binding pockets when complexed with ligands such as this compound. The simulation can reveal which amino acid residues are key for the interaction and how their positions fluctuate, potentially uncovering transient sub-pockets that could be exploited for designing more specific or potent ligands.
Furthermore, water molecules often play a critical role in mediating ligand-protein interactions. They can form hydrogen bond bridges between the ligand and the protein, stabilizing the complex, or they can be displaced from the binding site upon ligand binding, which can be entropically favorable. MD simulations explicitly model the behavior of water molecules, allowing researchers to identify stable, "structural" water molecules that are integral to the binding event. For example, a simulation might show a water molecule consistently forming a bridge between the piperazine nitrogen of the ligand and a polar residue in the binding site. Understanding the role of these key water molecules is crucial for lead optimization, as designing a ligand to displace or interact with them can significantly alter binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR represents a set of computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity Based on Molecular Descriptors
For classes of compounds like arylpiperazines, QSAR models are developed to predict their biological activity, such as binding affinity for a specific receptor. nih.govmdpi.com To build a model, a dataset of related compounds with known activities is required. For each compound, a set of "molecular descriptors" is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.
Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are then used to create an equation that correlates these descriptors with the observed biological activity. researchgate.net A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds based solely on their structure, allowing chemists to prioritize the synthesis of the most promising candidates. researchgate.net For arylpiperazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully used to build predictive models for affinity at various receptors. nih.govmdpi.com
Identification of Physicochemical and Structural Descriptors Influencing Activity
A key outcome of QSAR studies is the identification of the specific molecular properties that are most important for a compound's activity. The final QSAR equation highlights which descriptors have the largest impact. For example, in studies of arylpiperazine derivatives, it has been found that both steric (size and shape) and electrostatic (charge distribution) factors are critical for modulating binding to receptors. nih.govmdpi.com
The analysis might reveal that bulky substituents at a particular position on the phenyl ring are detrimental to activity, while a group with a negative electrostatic potential at another position is favorable. nih.govmdpi.com For instance, a CoMFA model for arylpiperazines targeting certain receptors indicated that substitution at the ortho position of the phenyl ring with a group having a negative potential enhances affinity. mdpi.com Conversely, the model might show that the para position is a sterically restricted region. mdpi.com This information provides a clear roadmap for medicinal chemists to modify the structure of a lead compound like this compound to enhance its desired biological effects.
| Descriptor Type | Influence on Activity of Arylpiperazine Derivatives | Source |
| Steric Descriptors | The size and volume of substituents on the phenyl ring can significantly affect binding. For some targets, bulky groups are well-tolerated at the meta position, while the para position is often sterically restricted. | nih.govmdpi.com |
| Electrostatic Descriptors | The distribution of charge is crucial. A negative electrostatic potential at the ortho position of the phenyl ring has been shown to be favorable for affinity at certain receptors. | nih.govmdpi.com |
| Topological Polar Surface Area (TPSA) | This descriptor relates to a molecule's ability to cross cell membranes. Lower TPSA values are often sought for better bioavailability. | researchgate.net |
Computational Approaches for Drug Discovery and Lead Optimization
Computational methods are integral to modern drug discovery, enabling the rapid screening of vast chemical libraries and the refinement of promising lead compounds.
Virtual Screening for Novel Active Compounds
Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. The structure of a known active compound, or a scaffold like the arylpiperazine core of this compound, can be used as a starting point.
In one common approach, known as structure-based virtual screening, a library of compounds is computationally "docked" into the 3D structure of the target protein's binding site. researchgate.net A scoring function then estimates the binding affinity for each compound, allowing researchers to rank them and select a smaller, more manageable number for experimental testing. This process significantly accelerates the discovery of novel hits. The piperazine scaffold is frequently used in these screening campaigns due to its proven track record in bioactive molecules. mdpi.comnih.gov For example, virtual screening of chemical databases has successfully identified novel piperazine derivatives as potential inhibitors for targets like human acetylcholinesterase. researchgate.net
| Screening Method | Description | Application Example | Source |
| Structure-Based Virtual Screening | Computationally fits molecules from a large library into the 3D structure of a protein's binding site to predict binding affinity. | Identification of piperazine derivatives as potential acetylcholinesterase inhibitors by docking into the enzyme's active site. | researchgate.net |
| Ligand-Based Virtual Screening | Uses the structure of a known active ligand to find other molecules in a database with similar shapes and chemical features. | Searching for analogs of a known bioactive arylpiperazine to discover new compounds with similar activity profiles. | |
| Pharmacophore Modeling | Defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. This model is then used as a filter to search compound libraries. | Developing a pharmacophore based on the key interactions of an arylpiperazine ligand and using it to find novel scaffolds. |
In Silico Design of Improved Analogues for Targeted Therapeutic Applications
The in silico design of novel analogues of this compound is a critical step in the drug discovery pipeline, aimed at enhancing therapeutic efficacy, selectivity, and pharmacokinetic properties. Computational chemistry and molecular modeling serve as powerful tools to rationally design and screen virtual compounds before their actual synthesis, thereby saving significant time and resources. These methods allow for the systematic exploration of chemical space around the core scaffold of this compound to identify modifications that are likely to result in improved biological activity.
The process of in silico design for this class of compounds typically involves a multi-step approach. Initially, a thorough understanding of the structure-activity relationships (SAR) is established. This involves identifying the key structural motifs within the parent molecule that are essential for its interaction with the biological target. For instance, the piperazine ring, the fluorophenoxy group, and the phenyl ring are all potential points for modification.
Molecular docking is a fundamental technique employed to predict the binding orientation and affinity of designed analogues within the active site of a target protein. researchgate.net This method allows researchers to visualize the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of the ligand to its receptor. By analyzing these interactions, medicinal chemists can make informed decisions about which functional groups to introduce or modify to enhance binding affinity and selectivity. For example, the introduction of a hydroxyl group could introduce a new hydrogen bond with a key amino acid residue in the receptor's binding pocket, thereby increasing the binding affinity.
Quantitative Structure-Activity Relationship (QSAR) models are also frequently developed to correlate the chemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of newly designed analogues. The design process often focuses on modifying the parent compound to optimize its interaction with specific therapeutic targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, which are often implicated in central nervous system disorders or cancer. nih.govnih.gov
Target-Specific Analogue Design
The design of improved analogues of this compound is highly dependent on the intended therapeutic application. Different strategies are employed depending on whether the goal is to enhance affinity for a specific receptor subtype, improve selectivity over off-target proteins, or optimize pharmacokinetic properties like metabolic stability.
For instance, in the context of developing agents with potential anticancer activity, analogues might be designed to inhibit specific enzymes like topoisomerase II. nih.gov In such cases, computational models would be used to predict how modifications to the this compound scaffold would affect its ability to bind to the DNA-Topo II complex. nih.gov This could involve the introduction of substituents that can form additional hydrogen bonds or π-π stacking interactions with the amino acid residues in the enzyme's active site. nih.gov
In the realm of central nervous system disorders, where piperazine derivatives have shown promise, the focus might be on modulating the activity of neurotransmitter receptors or transporters. nih.govnih.gov For example, analogues could be designed to have increased affinity and selectivity for specific serotonin (B10506) or dopamine (B1211576) receptor subtypes. nih.gov This can be achieved by systematically altering the substituents on the phenyl and phenoxy rings to fine-tune the electronic and steric properties of the molecule, thereby optimizing its interaction with the target receptor.
The following table illustrates a hypothetical set of designed analogues of this compound and their predicted binding affinities for a generic therapeutic target, as would be generated during an in silico screening campaign.
| Compound ID | Modification on Phenyl Ring | Modification on Phenoxy Ring | Predicted Binding Affinity (Ki, nM) |
| Parent | H | 3-Fluoro | 25.4 |
| Analogue 1 | 4-Chloro | 3-Fluoro | 15.2 |
| Analogue 2 | 4-Methyl | 3-Fluoro | 32.8 |
| Analogue 3 | H | 3,5-Difluoro | 18.9 |
| Analogue 4 | H | 3-Chloro | 22.1 |
| Analogue 5 | 4-Methoxy | 3-Fluoro | 45.6 |
| Analogue 6 | H | 4-Fluoro | 28.3 |
This table is interactive. Users can sort the data by clicking on the column headers.
The data presented in the table suggests that the introduction of a chloro group at the 4-position of the phenyl ring (Analogue 1) or an additional fluoro group at the 5-position of the phenoxy ring (Analogue 3) may lead to an increase in binding affinity. Conversely, the addition of a methyl or methoxy (B1213986) group appears to be detrimental to binding.
Further computational studies, such as molecular dynamics simulations, can be employed to assess the stability of the ligand-protein complex over time and to gain a more dynamic understanding of the binding process. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing deeper insights that can guide further optimization efforts.
Ultimately, the most promising analogues identified through this in silico design and screening process are then prioritized for chemical synthesis and subsequent in vitro and in vivo evaluation to validate their predicted therapeutic potential.
Q & A
Q. What are the common synthetic routes for 1-(2-(3-fluorophenoxy)phenyl)piperazine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 1-(2-hydroxyphenyl)piperazine with 3-fluorophenol using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 6–8 hours to form the ether linkage .
- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Optimization: Adjust stoichiometry (e.g., 1.2 equiv. of 3-fluorophenol), use catalysts like CuSO₄ for click chemistry modifications, and monitor reactions with TLC (hexane:ethyl acetate 2:1) .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Methodological Answer:
- NMR: ¹H/¹³C NMR confirms the piperazine ring (δ 2.5–3.5 ppm for N–CH₂) and fluorophenoxy substituents (δ 6.5–7.5 ppm for aromatic protons) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ for C₁₆H₁₆FN₂O: 277.12) .
- IR: Peaks at ~1240 cm⁻¹ (C–F stretch) and ~1100 cm⁻¹ (C–O–C ether linkage) .
Q. What general biological activities are reported for fluorophenyl-piperazine derivatives?
Methodological Answer:
- Antiplatelet Activity: Modified derivatives with β-cyclodextrin show reduced cytotoxicity but retain antiplatelet effects (IC₅₀ ~15 µM) via inhibition of ADP-induced aggregation .
- Antimicrobial Activity: Piperazine scaffolds exhibit moderate activity against Gram-positive bacteria (MIC 32–64 µg/mL) through membrane disruption .
- Serotonin Receptor Affinity: Arylpiperazines bind 5-HT₁A receptors (Ki < 100 nM) depending on substituent coplanarity .
Q. How is the toxicity profile of this compound assessed in preclinical studies?
Methodological Answer:
- Acute Toxicity: Administer doses (10–100 mg/kg) in rodent models; monitor mortality, organ weight changes, and histopathology over 14 days .
- Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cells (EC₅₀ ~50 µM) .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence biological activity?
Methodological Answer:
- Meta vs. Para Fluorine: 3-Fluorophenoxy groups enhance lipophilicity (logP ~2.8) and 5-HT₁A binding (Ki = 28 nM) compared to 2-fluoro analogs (Ki = 45 nM) due to optimal aryl ring coplanarity .
- Electron-Withdrawing Groups: Nitro or trifluoromethyl substituents increase antimicrobial potency (MIC reduced by 4-fold) but may elevate cytotoxicity .
Q. What contradictions exist in the literature regarding the biological activity of fluorophenyl-piperazine derivatives?
Methodological Answer:
- Antiplatelet vs. Toxicity Trade-off: Beta-cyclodextrin modifications reduce toxicity (LD₅₀ > 200 mg/kg) but decrease antiplatelet efficacy by 30% .
- Receptor Selectivity: Some studies report 5-HT₁A antagonism, while others note agonist behavior, likely due to divergent assay conditions (e.g., cell lines, radioligands) .
Q. What computational methods predict the binding affinity of this compound to serotonin receptors?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate ligand-receptor interactions using 5-HT₁A crystal structures (PDB: 7E2Z). Key residues: Asp116 (hydrogen bonding), Phe361 (π-π stacking) .
- MD Simulations (GROMACS): Assess stability of piperazine-5-HT₁A complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .
Q. What challenges arise in synthesizing enantiomerically pure forms of this compound?
Methodological Answer:
Q. How does fluorine substitution affect pharmacokinetic properties?
Methodological Answer:
Q. What advanced analytical techniques differentiate positional isomers of fluorophenyl-piperazine derivatives?
Methodological Answer:
- Raman Microspectroscopy: Combine 20 mW laser power and 256 scans to distinguish 2-/3-/4-fluoro isomers via peak shifts at 620 cm⁻¹ (C–F bending) .
- Multivariate Analysis: Apply PCA-LDA to spectral data; PC3 explains 99% variance for chlorophenyl isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
